molecular formula C12H9NO2 B15210902 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile

2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile

Katalognummer: B15210902
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: KRZOLEQAVVCQHK-JYOAFUTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile is an organic compound that belongs to the class of isobenzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One possible route could involve the reaction of a dimethyl-substituted phthalic anhydride with an acetonitrile derivative in the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form more complex derivatives.

    Reduction: Reduction reactions could lead to the formation of different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: May be used in the development of new materials or as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action for 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile might include other isobenzofuran derivatives with different substituents. Examples could be:

  • 2-(3-Oxo-1,3-dihydroisobenzofuran-1-ylidene)acetonitrile
  • 2-(5-Methyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile

Eigenschaften

Molekularformel

C12H9NO2

Molekulargewicht

199.20 g/mol

IUPAC-Name

(2Z)-2-(5,6-dimethyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile

InChI

InChI=1S/C12H9NO2/c1-7-5-9-10(6-8(7)2)12(14)15-11(9)3-4-13/h3,5-6H,1-2H3/b11-3-

InChI-Schlüssel

KRZOLEQAVVCQHK-JYOAFUTRSA-N

Isomerische SMILES

CC1=CC\2=C(C=C1C)C(=O)O/C2=C\C#N

Kanonische SMILES

CC1=CC2=C(C=C1C)C(=O)OC2=CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.